ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
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Overview
Description
The compound with the identifier “ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate” is known as N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine. This compound is a member of the pyrimidine family, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components in various biological processes and are found in nucleic acids, vitamins, and coenzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 6-methyl-2-(methylthio)pyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
- N-(4-fluorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
- N-(4-bromobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
Uniqueness
N-(4-chlorobenzyl)-6-methyl-2-(methylthio)pyrimidin-4-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties to the compound. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can influence the compound’s interaction with biological targets. This makes the compound a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-28-21(27)13-5-4-6-14(10-13)25-11-17(26)18(19(25)22)20-23-15-8-7-12(2)9-16(15)24-20/h4-10H,3,11,22H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMHOXMZWMSEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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